molecular formula C20H24ClNO3 B13410696 a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride

a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride

Cat. No.: B13410696
M. Wt: 361.9 g/mol
InChI Key: SLLQPPWNGLTJEG-UHFFFAOYSA-N
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Description

a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride: is a chemical compound with the molecular formula C20H23NO3·HCl and a molecular weight of 361.86 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride involves several steps. One common synthetic route includes the reaction of diphenylacetonitrile with morpholine under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including hydrolysis and acidification, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in neurological pathways .

Comparison with Similar Compounds

a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C20H24ClNO3

Molecular Weight

361.9 g/mol

IUPAC Name

4-morpholin-4-yl-2,2-diphenylbutanoic acid;hydrochloride

InChI

InChI=1S/C20H23NO3.ClH/c22-19(23)20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)11-12-21-13-15-24-16-14-21;/h1-10H,11-16H2,(H,22,23);1H

InChI Key

SLLQPPWNGLTJEG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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